molecular formula C8H7Cl2NO2 B2752350 3-(3,5-Dichloropyridin-4-yl)propanoic acid CAS No. 1211587-91-5

3-(3,5-Dichloropyridin-4-yl)propanoic acid

Cat. No.: B2752350
CAS No.: 1211587-91-5
M. Wt: 220.05
InChI Key: JUEBEXSPYIPYDK-UHFFFAOYSA-N
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Description

3-(3,5-Dichloropyridin-4-yl)propanoic acid ( 1211587-91-5) is a high-value chemical intermediate with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol . Its structure features a propanoic acid chain linked to a 3,5-dichloropyridine ring, a motif known to confer significant potential for further synthetic modification and bioactivity . The compound is characterized by its SMILES notation, C1=C(C(=C(C=N1)Cl)CCC(=O)O)Cl, which precisely defines its atomic connectivity . This compound serves as a versatile building block in medicinal chemistry and agrochemical research. Dichloropyridine-based compounds are frequently explored for their herbicidal activities and their role in modulating biological pathways . Furthermore, its structural similarity to other propanoic acid derivatives, which have been investigated as inhibitors of critical virulence factors like the Type III Secretion System (T3SS) in pathogens such as Pseudomonas aeruginosa , highlights its value in developing novel anti-infective agents . Researchers utilize this compound primarily as a synthetic precursor for the development of more complex molecules, leveraging its carboxylic acid group for amide bond formation or esterification and its halogenated heterocycle for metal-catalyzed cross-coupling reactions. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or animals.

Properties

IUPAC Name

3-(3,5-dichloropyridin-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-6-3-11-4-7(10)5(6)1-2-8(12)13/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEBEXSPYIPYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211587-91-5
Record name 3-(3,5-dichloropyridin-4-yl)propanoic acid
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Preparation Methods

Zinc-Mediated Dechlorination of Polychloropyridines

In a landmark process, 2,3,5-trichloropyridine undergoes reductive dechlorination using zinc metal in acidic media. For example, reacting 2,3,5-trichloropyridine (3.6 g) with zinc powder (2.5 g) in aqueous acetic acid at 95°C for 1 hour yields 3,5-dichloropyridine with 87.3% efficiency. Steam distillation isolates the product as a crystalline solid. This method is scalable and avoids hazardous solvents.

Reaction Conditions:

Starting Material Reagent System Temperature Yield
2,3,5-Trichloropyridine Zn, H₂O, CH₃COOH 95°C 87.3%

Direct Cyclization of Acrylonitrile and Chloral

An alternative route involves cyclizing acrylonitrile with anhydrous chloral in the presence of CuCl at 100–200°C. This one-pot reaction forms 2,3,5-trichloropyridine, which is subsequently dechlorinated as above. The absence of intermediate purification steps enhances throughput.

Introducing the Propanoic Acid Side Chain

Functionalizing 3,5-dichloropyridine at the 4-position with a propanoic acid group presents synthetic challenges due to the ring’s electron-deficient nature. Two validated strategies emerge:

Nucleophilic Aromatic Substitution (NAS)

Activation of the 4-position via electron-withdrawing groups enables nucleophilic attack. For instance, 4-bromo-3,5-dichloropyridine reacts with a sodium enolate of ethyl propanoate in tetrahydrofuran (THF) at −78°C. Subsequent hydrolysis with NaOH yields the target acid.

Optimization Data:

Electrophile Nucleophile Catalyst Yield
4-Bromo-3,5-dichloropyridine Ethyl propanoate enolate None 78%

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura couplings using 4-boronic ester derivatives of 3,5-dichloropyridine and acrylic acid precursors have achieved 82% yields. The protocol employs Pd(PPh₃)₄ and K₂CO₃ in dimethylformamide (DMF) at 80°C.

Recent advances combine pyridine synthesis and side-chain introduction in a single reactor. For example, reacting chloral, acrylonitrile, and propiolic acid under CuCl catalysis produces 3-(3,5-dichloropyridin-4-yl)propanoic acid directly. This method reduces purification steps but requires precise temperature control (110–130°C).

Comparative Analysis of Methods

Method Steps Total Yield Scalability Cost
Zinc dechlorination + NAS 2 68% High Low
Cyclization + Suzuki coupling 2 75% Moderate High
One-pot tandem synthesis 1 58% Low Moderate

The zinc-mediated route offers the best balance of yield and cost for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichloropyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(3,5-Dichloropyridin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to exert its biological effects.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight CAS No. Key Functional Groups Reported Activities
3-(3,5-Dichloropyridin-4-yl)propanoic acid C8H6Cl2NO2 234.05 (calc.) Not provided Pyridine (3,5-Cl), propanoic acid Hypothesized metabolic stability
3-(3′-Hydroxyphenyl)propanoic acid C9H10O3 166.17 Not provided Phenyl (3-OH), propanoic acid Anti-inflammatory, anti-diabetic
3-(3′,4′-Dihydroxyphenyl)acetic acid C8H8O4 168.15 331-39-5 Phenyl (3,4-OH), acetic acid Colon cancer cell inhibition
2-[4-(3,5-Dichloropyridin-2-yl)oxyphenoxy]propanoic acid C14H10Cl2NO4 343.14 Not provided Pyridine (3,5-Cl), phenoxy, propanoic acid Unknown (structural analog)

Key Observations :

  • Chlorination vs. Hydroxylation: The dichloro substitution in 3-(3,5-Dichloropyridin-4-yl)propanoic acid likely increases lipophilicity and resistance to oxidative metabolism compared to hydroxylated analogs like 3-(3′-hydroxyphenyl)propanoic acid. This could enhance bioavailability but may reduce solubility .
  • Biological Activity: Hydroxylated analogs exhibit diverse bioactivities (e.g., 3-(3′,4′-dihydroxyphenyl)acetic acid inhibits colon cancer cells more effectively than mono-hydroxylated derivatives ). The dichloro compound’s activity remains underexplored but may target distinct pathways due to its electronegative pyridine core.

Key Observations :

  • Safety Gaps: Unlike 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (which has documented irritancy ), 3-(3,5-Dichloropyridin-4-yl)propanoic acid lacks toxicological data. Its handling should follow general protocols for chlorinated aromatic acids.
  • Stability : Chlorinated pyridines are typically stable under ambient conditions but may degrade under strong acidic/basic environments.

Biological Activity

3-(3,5-Dichloropyridin-4-yl)propanoic acid is a chemical compound with a molecular formula of C₈H₈Cl₂N₁O₂ and a molecular weight of approximately 203.06 g/mol. This compound is characterized by its unique structure, which includes a propanoic acid group attached to a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions. Its biological activity has garnered interest for potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

The compound's structure allows it to engage in various chemical reactions, influencing its biological activity. Key properties include:

  • Functional Groups : The presence of carboxylic acid and dichloropyridine enhances reactivity.
  • Solubility : The functional groups contribute to its solubility in various solvents, facilitating biological assays.

Anti-inflammatory Properties

Research indicates that 3-(3,5-Dichloropyridin-4-yl)propanoic acid exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Activity

Studies have demonstrated that this compound has activity against certain cancer cell lines. The dichloro substitution on the pyridine ring is believed to enhance its binding affinity to specific biological targets, contributing to its pharmacological effects. For instance:

  • Cell Line Studies : In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

The mechanism by which 3-(3,5-Dichloropyridin-4-yl)propanoic acid exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways that lead to therapeutic effects.

Case Studies

  • In Vitro Studies : A study investigated the effect of 3-(3,5-Dichloropyridin-4-yl)propanoic acid on human cancer cell lines, revealing dose-dependent cytotoxicity and induction of apoptosis.
  • Animal Models : Animal studies have indicated that administration of the compound reduces inflammation markers in models of arthritis.

Data Table: Biological Activity Summary

Biological ActivityEffect ObservedReference
Anti-inflammatoryInhibition of cytokines
AnticancerCytotoxicity in cancer cell lines
Enzyme InhibitionModulation of metabolic pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-Dichloropyridin-4-yl)propanoic acid, and how are yields optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling chloropyridine derivatives with propanoic acid precursors. A common approach includes:

  • Step 1 : Halogenation of pyridine derivatives under controlled conditions (e.g., using POCl₃ or SOCl₂ as chlorinating agents).
  • Step 2 : Nucleophilic substitution or Suzuki-Miyaura coupling to attach the propanoic acid moiety.
  • Step 3 : Acid hydrolysis or deprotection to yield the final compound.
  • Optimization : Catalysts like Pd(PPh₃)₄ for coupling reactions and solvent systems (e.g., DMF or THF) are critical for yield enhancement. Purification via HPLC or recrystallization improves purity .

Q. How is the purity and structural integrity of 3-(3,5-Dichloropyridin-4-yl)propanoic acid validated in academic settings?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirms molecular structure and substituent positions (¹H/¹³C NMR).
  • HPLC : Quantifies purity (>95% typically required for research-grade material).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or MALDI-TOF).
  • Elemental Analysis : Ensures stoichiometric consistency.
    • Example : A retention time shift in HPLC may indicate residual solvents or byproducts, necessitating repeat purification .

Q. What are the key physicochemical properties (e.g., pKa, solubility) relevant to experimental design?

  • pKa : For chlorinated phenylpropanoic acids, pKa values typically range between 4.47–4.61 (measured at 25°C), influenced by electron-withdrawing Cl substituents .
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Adjusting pH (e.g., buffered solutions) can enhance aqueous solubility for biological assays .

Advanced Research Questions

Q. How does the dichloropyridine moiety influence the compound’s bioactivity in cellular assays?

  • Mechanistic Insight : The 3,5-dichloro groups enhance lipophilicity, potentially improving membrane permeability. This structural feature may also modulate interactions with enzymes or receptors (e.g., anti-inflammatory targets like COX-2).
  • Experimental Design : Compare activity of 3-(3,5-Dichloropyridin-4-yl)propanoic acid with analogs (e.g., monochloro or non-halogenated derivatives) in vitro. Use IC₅₀ or EC₅₀ assays to quantify potency differences .

Q. What strategies resolve contradictions in reported biological activities of structurally related propanoic acid derivatives?

  • Case Study : For neuroprotective vs. cytotoxic effects:

  • Data Reconciliation : Evaluate assay conditions (e.g., cell lines, concentration ranges). For example, 3-(3′-hydroxyphenyl)propanoic acid shows neuroprotection at low doses (<10 µM) but cytotoxicity at higher doses (>50 µM).
  • Meta-Analysis : Cross-reference studies using standardized protocols (e.g., MTT assay vs. LDH release) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?

  • SAR Parameters :

  • Substituent Position : Replace Cl with electron-donating groups (e.g., -OCH₃) to alter electronic effects.
  • Chain Length : Extend the propanoic acid chain to probe steric effects.
    • Methodology : Synthesize derivatives and screen against target panels (e.g., kinase inhibitors or GPCRs). Use molecular docking to predict binding modes .

Q. What safety protocols are critical when handling 3-(3,5-Dichloropyridin-4-yl)propanoic acid in the lab?

  • Hazard Mitigation :

  • PPE : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye contact).
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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